molecular formula C18H14N4O3S B4503123 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B4503123
M. Wt: 366.4 g/mol
InChI Key: DNUUYKVFDUUYJB-UHFFFAOYSA-N
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Description

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of oxadiazole and oxazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The presence of phenyl and thiophene groups further enhances the compound’s chemical properties, making it a subject of interest in medicinal chemistry and drug development.

Scientific Research Applications

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole and oxazole rings. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient synthesis of 1,2,4-oxadiazole derivatives without the need for protective groups.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and appropriate catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.

Mechanism of Action

The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s oxadiazole and oxazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inhibiting key signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole and oxazole derivatives, such as:

Uniqueness

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of phenyl, thiophene, oxadiazole, and oxazole groups

Properties

IUPAC Name

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-18(13-11-14(24-21-13)15-7-4-10-26-15)19-9-8-16-20-17(22-25-16)12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUUYKVFDUUYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 5
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N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 6
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N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

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